
5-(Benzyloxy)-2-methylpyrimidine-4-carboxylic acid
Overview
Description
5-(Benzyloxy)-2-methylpyrimidine-4-carboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a benzyloxy group and a carboxylic acid group in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-methylpyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide or tosylate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor, such as a nitrile or ester, using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde or benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or borane.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or borane in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-2-methylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrimidine derivatives.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-methylpyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The benzyloxy and carboxylic acid groups play crucial roles in binding to active sites and modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(Methoxy)-2-methylpyrimidine-4-carboxylic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
5-(Ethoxy)-2-methylpyrimidine-4-carboxylic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
5-(Phenoxy)-2-methylpyrimidine-4-carboxylic acid: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in 5-(Benzyloxy)-2-methylpyrimidine-4-carboxylic acid provides unique steric and electronic properties that can influence its reactivity and binding affinity in biological systems. This makes it a valuable compound for the development of novel pharmaceuticals and specialty chemicals.
Biological Activity
5-(Benzyloxy)-2-methylpyrimidine-4-carboxylic acid, with the CAS number 1784139-02-1, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₂N₂O₃
- Molecular Weight : 244.25 g/mol
- Structural Features : The compound features a benzyloxy group at the 5-position and a carboxylic acid at the 4-position of the pyrimidine ring, which may influence its biological properties.
Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives are known to inhibit specific enzymes, such as cyclooxygenase (COX) and various kinases. The presence of the carboxylic acid group may enhance binding affinity to these targets.
- Anti-inflammatory Effects : Pyrimidine derivatives have shown promise in reducing inflammation through COX inhibition, which is critical in managing conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of pyrimidine derivatives, including this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : In vitro assays have demonstrated that certain analogs exhibit significant antimicrobial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Activity
The compound’s structural features suggest it may possess anti-inflammatory properties:
- COX Inhibition : Preliminary studies indicate that related compounds can inhibit COX enzymes effectively, with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .
Study on Pyrimidine Derivatives
A recent study focused on the synthesis and evaluation of various pyrimidine derivatives, including this compound. The findings revealed:
Compound | IC₅₀ (µM) | Biological Activity |
---|---|---|
This compound | TBD | Potential COX inhibition |
Related Compound A | 0.04 ± 0.01 | COX-2 inhibition |
Related Compound B | 0.04 ± 0.09 | COX-2 inhibition |
This table summarizes the inhibitory potency against COX enzymes for selected compounds, highlighting the potential of this compound in anti-inflammatory applications .
Properties
IUPAC Name |
2-methyl-5-phenylmethoxypyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-14-7-11(12(15-9)13(16)17)18-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYATFTWWDEHLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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